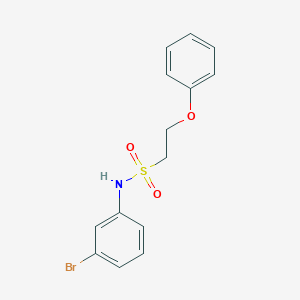

N-(3-bromophenyl)-2-phenoxyethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

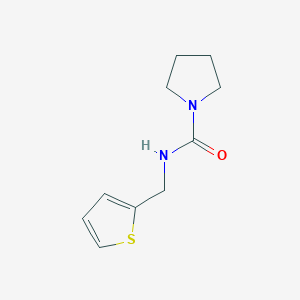

“N-(3-bromophenyl)-2-phenoxyethanesulfonamide” is a complex organic compound that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is common in many antibiotics . It also contains a bromophenyl group, which is a benzene ring with a bromine atom attached, and a phenoxy group, which is a benzene ring attached to an oxygen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the sulfonamide group and the introduction of the bromophenyl and phenoxy groups. The synthesis could potentially involve an amidation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectroscopy are typically used to analyze the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom on the bromophenyl group could potentially be replaced via a substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

Anticancer Activity

Bromophenol derivatives have shown promising anticancer activities. A study on a novel bromophenol derivative, BOS-102, demonstrated its efficacy in inhibiting cell proliferation in human A549 lung cancer cells. It induced G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4) and promoted apoptosis through several pathways, including caspase-3 activation and enhancement of reactive oxygen species (ROS) generation. This suggests that bromophenol derivatives like BOS-102 could potentially be developed into anticancer drugs (Guo et al., 2018).

Carbonic Anhydrase Inhibition

Another application of bromophenol derivatives is in the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Novel bromophenol compounds were synthesized and tested against human isoforms hCA I and hCA II. These compounds showed potent inhibitory activity, suggesting potential applications in treating conditions where CA activity is implicated (Akbaba et al., 2013).

Oxidative Treatment in Water

Bromophenols are commonly found in aquatic environments due to industrial use. Research on the oxidation kinetics of bromophenols like 2,4-bromophenol (2,4-DBP) and their transformation into brominated polymeric products during water treatment with UV/persulfate (PDS) or UV/hydrogen peroxide (H2O2) has significant implications for environmental management. Such studies help in understanding the formation of potentially toxic by-products and optimizing water treatment processes to minimize their impact (Luo et al., 2019).

Antioxidant Activity

Bromophenol derivatives isolated from marine red algae have demonstrated potent antioxidant activity. These compounds, including new and previously known structures, have been shown to scavenge free radicals more effectively than traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This indicates the potential of bromophenol derivatives in developing natural antioxidant agents for food preservation and health applications (Li et al., 2011).

Drug Metabolism

The application of biocatalysis to drug metabolism, using bromophenol derivatives as substrates, has been explored to generate mammalian metabolites. This approach aids in the structural characterization of drug metabolites, supporting drug development and clinical investigations (Zmijewski et al., 2006).

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other sulfonamide compounds, it might inhibit enzyme activity by mimicking the substrate’s structure, thereby preventing the substrate from binding to the enzyme .

Biochemical Pathways

Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

Therefore, its bioavailability and how it is processed in the body remain unknown .

Result of Action

The molecular and cellular effects of N-(3-bromophenyl)-2-phenoxyethane-1-sulfonamide’s action are currently unknown due to the lack of research on this specific compound .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-bromophenyl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJONHNNWKCUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2958237.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)